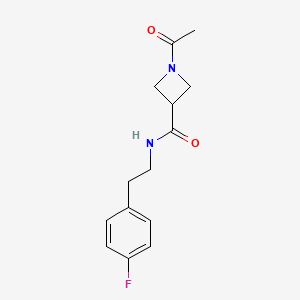

1-acetyl-N-(4-fluorophenethyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-acetyl-N-(4-fluorophenethyl)azetidine-3-carboxamide”, azetidines in general can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación

Azetidine Derivatives in Biological Research

Azetidine derivatives have been extensively studied for their biological activities and potential as pharmaceutical agents. For example, azetidine-2-carboxylic acid (AZ) analogs have been used to investigate the relationship between protein synthesis and ion transport, revealing AZ's potent inhibitory effect on ion release to the xylem of excised roots of barley and intact plants. This suggests azetidine derivatives' potential in modulating biological processes related to protein synthesis and ion transport (Pitman et al., 1977).

Azetidine Derivatives in Medicinal Chemistry

Azetidine derivatives, such as 3-[(S)-2-azetidinylmethoxy]pyridine (A-85380) and its fluorinated analogs, have shown high affinity for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, indicating their potential in developing treatments for neurological disorders. The fluorine-18 labeled derivative of A-85380, for instance, has been explored for PET imaging of central nAChRs, demonstrating its suitability as a radioligand for brain imaging (Doll et al., 1999).

Azetidine Derivatives in Drug Design

The design of prodrugs based on azetidine derivatives, such as AZT (3'-Azido-2',3'-dideoxythymidine) prodrugs, illustrates the versatility of azetidine frameworks in medicinal chemistry. These strategies aim to improve pharmacokinetic properties, enhance drug delivery, and reduce toxicity, highlighting the importance of azetidine derivatives in the development of new therapeutic agents (Parang et al., 2000).

Propiedades

IUPAC Name |

1-acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYVVGRBPQXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)

![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)

![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)

![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)

![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)